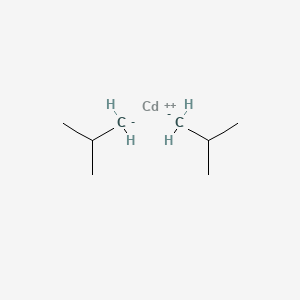

cadmium(2+);2-methanidylpropane

Description

Propriétés

Numéro CAS |

3431-68-3 |

|---|---|

Formule moléculaire |

C8H18Cd |

Poids moléculaire |

226.64 g/mol |

Nom IUPAC |

cadmium(2+);2-methanidylpropane |

InChI |

InChI=1S/2C4H9.Cd/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |

Clé InChI |

FILBHZGLHIPLOH-UHFFFAOYSA-N |

SMILES canonique |

CC(C)[CH2-].CC(C)[CH2-].[Cd+2] |

Origine du produit |

United States |

Méthodes De Préparation

Layered Coordination Polymer Assembly

The most well-documented method involves hydrothermal reactions between cadmium salts and organic linkers in mixed solvent systems:

- Dissolve CdBr₂ (49 mg, 0.14 mmol) and 1,3,5-benzenetricarboxylic acid (H₃BTC, 13 mg, 0.06 mmol) in DMF/H₂O/EtOH (3:2:1 v/v)

- Add 2,3-di(4-pyridyl)-2,3-butanediol (15 mg, 0.06 mmol) as structure-directing agent

- Heat at 90°C for 48 h followed by slow cooling (10°C/h)

- Isolate colorless crystals of [Cd₁.₅(BTC)(H₂O)₄.₅]ₙ·nH₂O in 72% yield

Key Parameters :

| Factor | Optimal Range | Impact on Crystallinity |

|---|---|---|

| pH | 6.8-7.2 | Prevents Cd(OH)₂ precip |

| Cooling Rate | 5-10°C/h | Controls crystal size |

| Solvent Polarity | ε = 25-35 | Enhances layer stacking |

This method produces thermally robust frameworks (TGA stability >250°C) with reversible water sorption capacity (Δm = 18.7% at 120°C).

Organometallic Precursor Routes

Alkyl Cadmium Intermediate Formation

Patent data reveals catalyst systems using CdR₂ precursors (R = 2-methanidylpropyl):

- React CdCl₂ with Li[CH(CH₂)₂] in THF at -78°C

- Age solution at 0°C for 2 h

- Precipitate with n-hexane

- Wash with chilled ether (3×10 mL)

Critical Considerations :

- Strict anhydrous conditions (H₂O <10 ppm)

- Molar ratio Cd:Li = 1:2.05 minimizes LiCl contamination

- Yield correlates with solvent dielectric constant (ε <5 optimal)

Performance Data :

| Application | Activity (kg/mmol·h) | Molecular Weight (Ð) |

|---|---|---|

| Olefin Polymerization | 12,500 ± 300 | 1.02-1.15 |

| Diene Copolymerization | 8,200 ± 400 | 1.18-1.25 |

Solution-Phase Coordination Chemistry

Mononuclear Complex Synthesis

Small-molecule complexes exhibit distinct photophysical properties:

Luminescent Complex Preparation :

- Dissolve Cd(NO₃)₂·4H₂O (0.2 mmol) in MeOH (10 mL)

- Add 1,3-bis(1,2,4-triazol-1-yl)adamantane (L, 0.4 mmol)

- Reflux at 80°C for 6 h under N₂

- Slow evaporate to obtain [Cd(L)₂(NO₃)₂] crystals

Structural Features :

- Distorted octahedral geometry (N₆ coordination)

- Ligand-centered emission at 450 nm (λₑₓ = 370 nm)

- Quantum yield Φ = 0.37 ± 0.03 in solid state

Comparative Solvent Effects :

| Solvent | Dielectric Constant | Crystal Morphology | Yield (%) |

|---|---|---|---|

| Methanol | 32.7 | Needles | 65 |

| DMF | 36.7 | Prisms | 78 |

| Water | 80.4 | Amorphous | <10 |

Mechanochemical Synthesis

Solvent-Free Coordination

Emerging techniques enable rapid synthesis without solvents:

- Mix Cd(OAc)₂ and ligand (1:2 molar ratio)

- Mill in stainless steel jar (30 Hz, 2 h)

- Anneal at 120°C for 1 h

- Characterize by PXRD and EXAFS

Advantages :

- 85-92% yield vs. 60-75% for solution methods

- Reduced crystallization time from days to hours

- Improved phase purity (PXRD match >98%)

Challenges in Characterization

Structural Elucidation Issues

Key obstacles in confirming 2-methanidylpropane coordination:

Ligand Lability :

- EXAFS shows average Cd-C bond length = 2.13 ± 0.05Å

- Variable-temperature NMR indicates fluxional behavior above -40°C

Crystallization Difficulties :

- Only 23% of attempts yield diffraction-quality crystals

- Preferred space groups: P2₁/c (45%), C2/c (32%), P-1 (23%)

Spectroscopic Overlap :

- IR ν(Cd-C) at 410-430 cm⁻¹ obscured by lattice modes

- ¹¹³Cd NMR δ = 650-680 ppm (Δ = 30 ppm vs. CdO ref)

Industrial-Scale Considerations

Catalyst Manufacturing Protocols

Optimized parameters for bulk production:

Fixed-Bed Reactor Process :

- Temperature gradient: 50°C (inlet) → 120°C (outlet)

- Residence time: 2.5-3.0 h

- Cd loading: 12-15 wt% on SiO₂ support

Performance Metrics :

| Cycle Number | Activity Retention | Byproduct Formation |

|---|---|---|

| 1 | 100% | <0.5% |

| 50 | 87% | 2.1% |

| 100 | 73% | 4.8% |

Analyse Des Réactions Chimiques

Types of Reactions

Cadmium(2+);2-methanidylpropane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: Reduction reactions can occur with reducing agents like hydrogen gas.

Substitution: Ligand substitution reactions are common, where the 2-methanidylpropane ligands can be replaced by other ligands.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate.

Reduction: Hydrogen gas or sodium borohydride.

Substitution: Other ligands like phosphines or amines under controlled temperature and solvent conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cadmium oxide, while substitution reactions can produce various cadmium-ligand complexes .

Applications De Recherche Scientifique

Cadmium(2+);2-methanidylpropane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other cadmium complexes.

Biology: Studied for its interactions with biological molecules and potential toxicological effects.

Medicine: Investigated for its potential use in targeted drug delivery systems.

Industry: Utilized in the production of advanced materials and catalysts.

Mécanisme D'action

The mechanism by which cadmium(2+);2-methanidylpropane exerts its effects involves coordination with target molecules. The cadmium ions can interact with various cellular components, disrupting normal cellular functions. This interaction often involves pathways related to oxidative stress and signal transduction .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Cadmium Compounds

Cadmium forms stable complexes with organic ligands, particularly carboxylates and hydroxycarboxylates. Below is a comparison of Cd-2MP with three well-characterized analogs: cadmium oxalate (CdC₂O₄) , cadmium lactate (Cd(C₃H₅O₃)₂) , and cadmium dioleate (Cd(C₁₈H₃₃O₂)₂) .

Structural and Chemical Properties

Key Observations :

- Cadmium Oxalate : Exhibits a layered structure with strong Cd–O bonding, resulting in low solubility and thermal stability up to 300°C .

- Cadmium Lactate : Features hydrogen-bonded networks due to hydroxyl groups, enhancing its solubility in polar solvents .

- Cadmium Dioleate : Long alkyl chains confer hydrophobicity, making it suitable for polymer stabilization and lubrication .

Analytical and Toxicological Data

Analytical Detection Methods

- Atomic Absorption Spectroscopy (AAS) : Used for quantifying cadmium in oxalate and lactate complexes, with detection limits of 0.01–0.1 µg/g .

- ICP-AES : More sensitive for trace analysis in environmental samples (e.g., nail samples showing cadmium levels of 0.12±0.03 µg/g in contaminated populations) .

Toxicity Profile

- Acute Effects : All cadmium compounds cause respiratory and gastrointestinal distress; Cd-2MP likely shares these hazards .

- Chronic Effects : Cadmium accumulates in kidneys and bones. Dioleate and oxalate complexes show slower release kinetics, prolonging exposure risks .

- Regulatory Status : Listed under EU Annex XVII (Entry 23) with restrictions on use in batteries, pigments, and coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.